

# Application Notes and Protocols: CRISPR Screen to Identify Resistance Mechanisms to BMS-986458

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-814580 |           |
| Cat. No.:            | B15608418  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BMS-986458 is a novel, orally bioavailable bifunctional cereblon-dependent ligand-directed degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein.[1][2] It is currently under investigation for the treatment of relapsed/refractory Non-Hodgkin Lymphoma.[1][3] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, BMS-986458 inhibits the growth of cancer cells dependent on this transcriptional repressor.[2][4] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Genome-wide CRISPR-Cas9 screens have emerged as a powerful tool to systematically identify genes whose loss-of-function confers resistance to a therapeutic agent.[5][6] This document provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to BMS-986458.

#### **Principle of the Assay**

This protocol outlines a negative selection CRISPR screen. A population of cancer cells sensitive to BMS-986458 is transduced with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome.[5][7] Following transduction, the cell population, now a mosaic of different gene knockouts, is treated with a cytotoxic concentration of BMS-986458. Cells in which the knockout of a specific gene confers resistance to the drug



will survive and proliferate, while sensitive cells will be eliminated. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, we can identify genes whose loss is enriched, thus signifying their role in mediating drug sensitivity.

#### **Signaling Pathway of BMS-986458**

BMS-986458 functions by hijacking the cell's natural protein disposal machinery. It acts as a molecular bridge, bringing together the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN).[8] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome. The degradation of BCL6, a key transcriptional repressor, leads to the derepression of its target genes, which can include those involved in cell cycle arrest, apoptosis, and differentiation, ultimately resulting in anti-tumor effects in B-cell lymphomas.[4][9]

Caption: Mechanism of action of BMS-986458.

#### **Experimental Workflow**

The overall workflow for the CRISPR screen involves several key steps, from library preparation to data analysis, to identify genes conferring resistance to BMS-986458.



Click to download full resolution via product page

Caption: Pooled CRISPR-Cas9 screen workflow.

#### **Materials and Reagents**



| Reagent/Material                  | Supplier (Example)                 | Catalog Number (Example) |  |
|-----------------------------------|------------------------------------|--------------------------|--|
| Human GeCKO v2.0 sgRNA<br>library | Addgene                            | 1000000048               |  |
| LentiCRISPRv2 plasmid             | Addgene                            | 52961                    |  |
| HEK293T cells                     | ATCC                               | CRL-3216                 |  |
| DLBCL Cell Line (e.g., SU-DHL-4)  | ATCC                               | CRL-2957                 |  |
| Cas9 Nuclease                     | Thermo Fisher Scientific           | A36498                   |  |
| Lipofectamine 3000                | Thermo Fisher Scientific           | L3000015                 |  |
| Puromycin                         | Sigma-Aldrich                      | P8833                    |  |
| BMS-986458                        | In-house synthesis or custom order | N/A                      |  |
| DMEM, high glucose                | Gibco                              | 11965092                 |  |
| RPMI 1640 Medium                  | Gibco                              | 11875093                 |  |
| Fetal Bovine Serum (FBS)          | Gibco                              | 26140079                 |  |
| Penicillin-Streptomycin           | Gibco                              | 15140122                 |  |
| DNeasy Blood & Tissue Kit         | QIAGEN                             | 69504                    |  |
| NEBNext Ultra II Q5 Master<br>Mix | New England Biolabs                | M0544                    |  |
| Illumina Sequencing Platform      | Illumina                           | (e.g., NextSeq 550)      |  |

# Detailed Experimental Protocols Lentiviral Library Production

- Library Amplification: Amplify the pooled sgRNA library plasmid DNA using electroporation into competent E. coli. Purify the plasmid DNA using a maxiprep kit.
- Lentivirus Packaging:



- Plate HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.
- Co-transfect the cells with the sgRNA library plasmid, and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
- After 48-72 hours, collect the virus-containing supernatant.
- Filter the supernatant through a 0.45 μm filter to remove cell debris.
- Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
- Titer the virus to determine the optimal multiplicity of infection (MOI).

#### **Generation of Cas9-Expressing Cells**

- Transduce the target cancer cell line (e.g., a DLBCL cell line sensitive to BMS-986458) with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin).
- Select for successfully transduced cells by treating with the appropriate antibiotic.
- Expand the stable Cas9-expressing cell line.

#### **CRISPR-Cas9 Library Transduction**

- Plate the Cas9-expressing cells for transduction.
- Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
- Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
- After 24 hours, replace the virus-containing medium with fresh medium.
- After 48 hours, begin selection with puromycin to eliminate non-transduced cells.

#### BMS-986458 Drug Selection



- After puromycin selection is complete, split the cell population into two groups: a control
  group treated with DMSO and a treatment group treated with a predetermined cytotoxic
  concentration of BMS-986458 (e.g., IC80).
- Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure. Ensure that the cell number does not drop below the recommended coverage per sgRNA.
- Harvest a portion of the cells at the beginning of the treatment (Day 0) as a baseline reference.

#### **Genomic DNA Extraction and Sequencing**

- Harvest at least 2 x 10<sup>7</sup> cells from the DMSO-treated and BMS-986458-treated populations.
- Extract genomic DNA using a commercial kit (e.g., QIAGEN DNeasy Blood & Tissue Kit).
- Amplify the sgRNA-containing regions from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
- Pool the barcoded PCR products and perform sequencing on an Illumina platform.

#### **Data Analysis**

- Demultiplex the sequencing reads based on the barcodes.
- Align the reads to the sgRNA library reference to determine the read counts for each sgRNA.
- Normalize the read counts.
- Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the BMS-986458-treated population compared to the DMSO-treated control.
- Map the enriched sgRNAs to their target genes to identify candidate resistance genes.

#### **Hypothetical Quantitative Data**



The following tables represent hypothetical data that could be generated from a CRISPR screen to identify resistance genes to BMS-986458.

Table 1: Top 10 Enriched Gene Hits from CRISPR Screen

| Gene Symbol | Description                                 | Log2 Fold<br>Change (BMS-<br>986458 vs.<br>DMSO) | p-value | False<br>Discovery<br>Rate (FDR) |
|-------------|---------------------------------------------|--------------------------------------------------|---------|----------------------------------|
| CRBN        | Cereblon                                    | 8.2                                              | 1.5e-12 | 3.4e-11                          |
| UBE2G1      | Ubiquitin-<br>Conjugating<br>Enzyme E2 G1   | 6.5                                              | 3.2e-9  | 5.1e-8                           |
| CUL4A       | Cullin 4A                                   | 5.8                                              | 7.1e-8  | 8.9e-7                           |
| DDB1        | Damage-Specific<br>DNA Binding<br>Protein 1 | 5.5                                              | 1.2e-7  | 1.3e-6                           |
| RBX1        | Ring-Box 1                                  | 5.1                                              | 4.5e-7  | 4.8e-6                           |
| ABCB1       | ATP Binding Cassette Subfamily B Member 1   | 4.8                                              | 9.8e-7  | 1.0e-5                           |
| BCL6        | B-Cell<br>Lymphoma 6<br>(mutant allele)     | 4.5                                              | 2.3e-6  | 2.4e-5                           |
| TP53        | Tumor Protein<br>P53                        | 4.2                                              | 5.6e-6  | 5.7e-5                           |
| ATM         | ATM<br>Serine/Threonine<br>Kinase           | 3.9                                              | 1.1e-5  | 1.2e-4                           |
| CHEK2       | Checkpoint<br>Kinase 2                      | 3.6                                              | 2.5e-5  | 2.6e-4                           |



Table 2: Validation of Top Gene Hits by Individual Knockout

| Gene Knockout       | Cell Viability (% of Control) after BMS-<br>986458 Treatment |
|---------------------|--------------------------------------------------------------|
| Wild-Type (Control) | 20%                                                          |
| CRBN KO             | 95%                                                          |
| UBE2G1 KO           | 88%                                                          |
| CUL4A KO            | 85%                                                          |
| ABCB1 KO            | 75%                                                          |
| TP53 KO             | 65%                                                          |

### **Interpretation of Results**

The hypothetical data suggests several potential mechanisms of resistance to BMS-986458.

- Loss of E3 Ligase Components: The strongest hits are components of the CRL4-CRBN E3
  ubiquitin ligase complex (CRBN, CUL4A, DDB1, RBX1). Loss of these components would
  prevent the ubiquitination and degradation of BCL6, thus rendering the drug ineffective.
- Drug Efflux: The enrichment of sgRNAs targeting ABCB1, a known multidrug resistance transporter, suggests that increased drug efflux could be a resistance mechanism.
- Alterations in the Target: A mutation in BCL6 that prevents BMS-986458 binding but preserves its function could also lead to resistance.
- Downstream Signaling Pathways: The enrichment of genes involved in DNA damage response and cell cycle control (TP53, ATM, CHEK2) suggests that alterations in these pathways may compensate for the effects of BCL6 degradation.

#### Conclusion

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to the BCL6 degrader BMS-



986458. The detailed protocols and hypothetical data offer a roadmap for researchers to design and execute such screens, analyze the results, and gain valuable insights into potential resistance mechanisms. Understanding these mechanisms is crucial for the development of combination therapies and next-generation inhibitors to overcome drug resistance and improve patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. geneonline.com [geneonline.com]
- 4. BCL6 in Lymphoma: BMS-986458 and Al-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.Al – Al for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. Genome-wide CRISPR-Cas9 knockout screens Wikipedia [en.wikipedia.org]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications CD Genomics [cd-genomics.com]
- 8. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin's Lymphoma - ACS Spring 2025 -American Chemical Society [acs.digitellinc.com]
- 9. Validate User [ashpublications.org]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR Screen to Identify Resistance Mechanisms to BMS-986458]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608418#crispr-screen-to-identify-resistance-to-bms-986458]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com